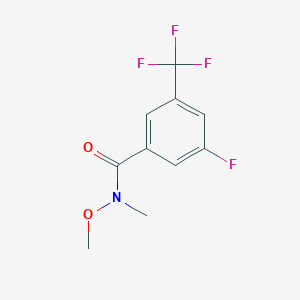

3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C10H9F4NO2 It is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique fluorine-containing structure makes it valuable for creating compounds with specific properties .

Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds and interact with biological molecules .

Medicine: In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties .

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to various biological effects . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-Methoxy-N-methylbenzamide: This compound is similar in structure but lacks the trifluoromethyl group.

N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: This compound has a similar trifluoromethyl group but differs in the position of the substituents.

Uniqueness: 3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the specific arrangement of its fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological activity.

The compound's structure includes a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability. The molecular formula is C₁₁H₁₃F₄N₂O, indicating the presence of fluorinated substituents that may influence its interaction with biological targets.

Antimicrobial and Antiparasitic Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial and antiparasitic properties. For instance, derivatives of benzamide have been studied for their activity against Plasmodium falciparum, the causative agent of malaria. A related compound demonstrated an EC50 of 200 nM against chloroquine-sensitive strains, suggesting potential efficacy in treating malaria .

Anticancer Potential

The compound's benzamide framework is also associated with anticancer activity. Studies have shown that modifications in the benzamide structure can lead to enhanced inhibition of cancer cell lines. For example, certain derivatives have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of trifluoromethyl groups significantly alters the biological activity of benzamides. For instance, the presence of a trifluoromethyl group at specific positions on the aromatic ring can enhance binding affinity to target proteins involved in disease pathways. The following table summarizes key findings from SAR studies:

| Compound | Structure | IC50 (nM) | Target |

|---|---|---|---|

| Compound A | 3-Fluoro-N-methoxy-N-methylbenzamide | 200 | P. falciparum |

| Compound B | N-(4-trifluoromethylphenyl)benzamide | 15 | EGFR |

| Compound C | 3-Fluoro-N-(2-chlorophenyl)benzamide | 30 | VEGFR |

Case Studies

- Antimalarial Activity : A study focusing on related benzamide derivatives found that modifications to the methoxy and methyl groups significantly impacted their antimalarial efficacy. The best-performing derivative demonstrated more than a threefold improvement in potency compared to earlier iterations .

- Anticancer Studies : In another investigation, compounds with a similar structural motif were tested against various cancer cell lines, revealing that specific substitutions on the benzamide moiety could lead to substantial increases in cytotoxicity. For example, compounds featuring meta-substituted phenyl groups showed enhanced activity against resistant cancer cells .

Properties

IUPAC Name |

3-fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXUBWXFURXOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)F)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.